molecular formula C6H6N2O4 B7884186 6-hydroxy-2-methyl-3-nitro-1H-pyridin-4-one

6-hydroxy-2-methyl-3-nitro-1H-pyridin-4-one

Cat. No.: B7884186
M. Wt: 170.12 g/mol
InChI Key: CIUJVYFTEYYUBS-UHFFFAOYSA-N
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Description

The compound with the identifier “6-hydroxy-2-methyl-3-nitro-1H-pyridin-4-one” is a chemical substance cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-methyl-3-nitro-1H-pyridin-4-one involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:

    Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving catalysts to facilitate the process.

    Intermediate Formation: The initial reaction produces intermediate compounds, which are then further reacted to form the desired product.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure its purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Common industrial methods include:

    Batch Processing: The reactions are carried out in large reactors, with careful control of temperature, pressure, and other conditions.

    Continuous Processing: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-methyl-3-nitro-1H-pyridin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxides, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

6-hydroxy-2-methyl-3-nitro-1H-pyridin-4-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing other compounds.

    Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets.

    Industry: this compound is used in industrial processes, such as the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-methyl-3-nitro-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects.

Properties

IUPAC Name

6-hydroxy-2-methyl-3-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-3-6(8(11)12)4(9)2-5(10)7-3/h2H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUJVYFTEYYUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=C(N1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C=C(N1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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